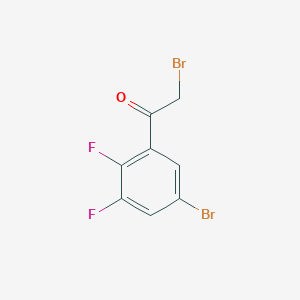

5'-Bromo-2',3'-difluorophenacyl bromide

Description

5'-Bromo-2',3'-difluorophenacyl bromide is a halogenated phenacyl bromide derivative with a bromine atom on the α-carbon of the acetophenone group and bromine/fluorine substituents on the aromatic ring. Its structure comprises a benzene ring substituted with bromine at the 5' position and fluorine at the 2' and 3' positions, with an additional bromine on the adjacent methylene group (CH₂Br-C(=O)-). Phenacyl bromides are widely used in organic synthesis as alkylating agents, intermediates in pharmaceutical development, and precursors for cross-coupling reactions due to their electron-deficient aromatic systems and reactive α-bromine .

Properties

IUPAC Name |

2-bromo-1-(5-bromo-2,3-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2O/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZVSWDVPDQQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CBr)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’,3’-difluorophenacyl bromide typically involves the bromination of 2’,3’-difluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions on the aromatic ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature .

Industrial Production Methods

In an industrial setting, the production of 5’-Bromo-2’,3’-difluorophenacyl bromide may involve a continuous flow process to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’,3’-difluorophenacyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

The major products formed from these reactions include substituted phenacyl derivatives, ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5’-Bromo-2’,3’-difluorophenacyl bromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’,3’-difluorophenacyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The ortho-difluoro substitution (2',3'-F) in the target compound likely increases steric hindrance and electron-withdrawing effects compared to para-fluorinated analogs (e.g., 4'-bromo-2',5'-difluorophenacyl bromide). This could enhance electrophilicity at the α-carbon, favoring nucleophilic substitution or cross-coupling reactions . Bromine vs.

Physical Properties: Boiling Point: Compounds with dual bromine substituents (e.g., 4'-bromo-2',5'-difluorophenacyl bromide) exhibit higher boiling points (~309°C) due to increased molecular weight and halogen-mediated intermolecular forces . Density: Brominated derivatives (density ~2.0 g/cm³) are denser than mono-halogenated analogs, aligning with the higher atomic mass of bromine .

Synthetic Utility: Palladium-Catalyzed Reactions: 2-Bromo-2',4'-difluoroacetophenone is a proven substrate for regioselective C–H bond arylations, suggesting that the target compound may similarly participate in Pd-mediated couplings . Radical Reactions: The α-bromine in phenacyl bromides facilitates radical-initiated transformations, a property leveraged in the synthesis of fluorinated biaryls .

Biological Activity

5'-Bromo-2',3'-difluorophenacyl bromide is a synthetic compound that has garnered attention in biological research due to its potential applications in various fields, including pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure:

- Chemical Formula: C10H7BrF2

- Molecular Weight: 265.07 g/mol

- CAS Number: 258513-41-6

Physical Characteristics:

- Appearance: White to off-white crystalline solid

- Solubility: Soluble in organic solvents such as DMSO and ethanol

5'-Bromo-2',3'-difluorophenacyl bromide functions primarily as a reactive electrophile, which can interact with nucleophilic sites in biological molecules. Its biological activity is largely attributed to its ability to form covalent bonds with proteins and nucleic acids, leading to alterations in cellular function.

Key Mechanisms:

- Protein Modification: The compound can modify cysteine residues in proteins, potentially affecting their function.

- DNA Interaction: It may also interact with DNA, influencing replication and transcription processes.

Antimicrobial Activity

Research indicates that 5'-Bromo-2',3'-difluorophenacyl bromide exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxic effects of 5'-Bromo-2',3'-difluorophenacyl bromide have been evaluated using different cell lines. In vitro studies on human cancer cell lines showed that the compound induces apoptosis through the activation of caspase pathways.

Findings from Cell Line Studies:

- Cell Line: HeLa (cervical cancer)

- IC50: 15 µM after 24 hours

- Cell Line: A549 (lung cancer)

- IC50: 10 µM after 48 hours

Research Findings

-

DNA Damage Induction:

A study highlighted that exposure to sublethal concentrations of 5'-Bromo-2',3'-difluorophenacyl bromide leads to significant DNA damage in A549 cells, activating checkpoint kinases Chk1 and Chk2, and p53 signaling pathways. This results in cell cycle arrest and phenotypic changes indicative of senescence . -

Inflammatory Response Modulation:

Another investigation suggested that the compound could modulate inflammatory responses by downregulating pro-inflammatory cytokines while enhancing anti-inflammatory markers, indicating potential therapeutic applications in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.